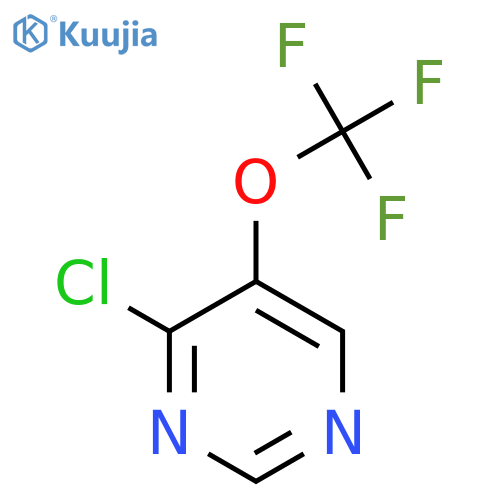

Cas no 1261629-90-6 (4-Chloro-5-(trifluoromethoxy)pyrimidine)

1261629-90-6 structure

商品名:4-Chloro-5-(trifluoromethoxy)pyrimidine

CAS番号:1261629-90-6

MF:C5H2ClF3N2O

メガワット:198.530390262604

CID:4826813

4-Chloro-5-(trifluoromethoxy)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-5-(trifluoromethoxy)pyrimidine

-

- インチ: 1S/C5H2ClF3N2O/c6-4-3(1-10-2-11-4)12-5(7,8)9/h1-2H

- InChIKey: PXMMIXZDXGUXQC-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CN=CN=1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 154

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 35

4-Chloro-5-(trifluoromethoxy)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A039000699-250mg |

4-Chloro-5-(trifluoromethoxy)pyrimidine |

1261629-90-6 | 98% | 250mg |

$777.45 | 2023-09-03 | |

| Alichem | A039000699-1g |

4-Chloro-5-(trifluoromethoxy)pyrimidine |

1261629-90-6 | 98% | 1g |

$2045.63 | 2023-09-03 | |

| Alichem | A039000699-500mg |

4-Chloro-5-(trifluoromethoxy)pyrimidine |

1261629-90-6 | 98% | 500mg |

$1189.74 | 2023-09-03 |

4-Chloro-5-(trifluoromethoxy)pyrimidine 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

1261629-90-6 (4-Chloro-5-(trifluoromethoxy)pyrimidine) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量